2-Amino-5-iodoacetamidovaleric acid
Description
2-Amino-5-iodoacetamidovaleric acid (CAS: 35748-66-4) is a modified amino acid derivative characterized by a valeric acid (pentanoic acid) backbone substituted with an amino group at position 2 and an iodoacetamido (-NH-CO-CH₂-I) group at position 3.
Properties
IUPAC Name |
2-amino-5-[(2-iodoacetyl)amino]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13IN2O3/c8-4-6(11)10-3-1-2-5(9)7(12)13/h5H,1-4,9H2,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWGLSKCVZNFLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CNC(=O)CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35748-66-4 | |
| Record name | Ornithine, N5-(iodoacetyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35748-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share partial structural motifs with 2-amino-5-iodoacetamidovaleric acid, enabling comparative analysis:
Key Differences and Implications
- Iodine Substituent: The iodoacetamido group in 2-amino-5-iodoacetamidovaleric acid distinguishes it from non-halogenated analogs. Iodine’s electronegativity and atomic radius may enhance binding specificity in receptor studies compared to methyl or methoxy groups in compounds like 5-acetamido-3-methylisothiazole-4-carboxylic acid .
Pharmacological and Biochemical Considerations
- Halogen Bonding: The iodine atom may participate in halogen bonding, a feature absent in non-iodinated analogs. This could improve target engagement in protein-ligand interactions compared to compounds like 133661-39-9, which relies on pyrimidine-pyridine stacking .
- Metabolic Stability : The valeric acid backbone may confer slower hepatic metabolism relative to shorter-chain acids, though iodination could introduce susceptibility to dehalogenase enzymes.
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